REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[N+:10]([O-:12])=[O:11].[F:13][C:14]1[CH:20]=[C:19]([I:21])[CH:18]=[CH:17][C:15]=1[NH2:16].C[Si](C)(C)[N-][Si](C)(C)C.[Li+]>C1COCC1>[F:9][C:4]1[C:3]([N+:10]([O-:12])=[O:11])=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[NH:16][C:15]1[CH:17]=[CH:18][C:19]([I:21])=[CH:20][C:14]=1[F:13] |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
424 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added slowly over a 1 h periode
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Upon completion of addition of base
|
Type
|
CUSTOM
|
Details
|
the reaction mixtures
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 0.5 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
Saturated ammonium chloride solution was added
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give dark solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel with hexane and hexane/ethyl acetate 8:2 as eluent
|
Type
|
CUSTOM
|
Details
|
to yield 45.8 gram (82% yield) of the analytically pure target compound as a slightly brownish solid
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(NC2=C(C=C(C=C2)I)F)C=C(C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |